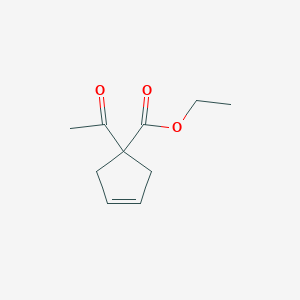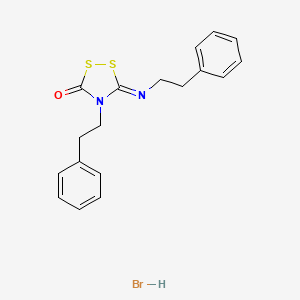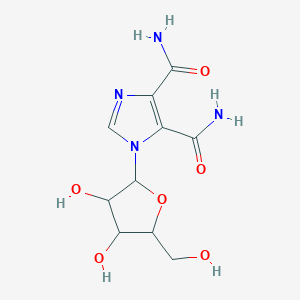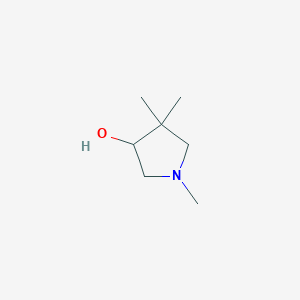
6(5H)-Phenanthridinone,8-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6(5H)-Phenanthridinone, 8-chloro- is a heterocyclic compound with a phenanthridinone core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom at the 8th position of the phenanthridinone ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6(5H)-Phenanthridinone, 8-chloro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing in acetic acid or other suitable solvents .
Industrial Production Methods: Industrial production of 6(5H)-Phenanthridinone, 8-chloro- may involve multi-step synthesis processes, starting from readily available raw materials. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6(5H)-Phenanthridinone, 8-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
6(5H)-Phenanthridinone, 8-chloro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6(5H)-Phenanthridinone, 8-chloro- involves its interaction with molecular targets such as poly(ADP-ribose) polymerase (PARP). By inhibiting PARP, the compound interferes with the DNA repair process, leading to the accumulation of DNA damage and subsequent cell death. This mechanism is particularly relevant in cancer cells, where the inhibition of PARP can enhance the efficacy of other chemotherapeutic agents .
Comparison with Similar Compounds
6(5H)-Phenanthridinone: The parent compound without the chlorine substitution.
8-Bromo-6(5H)-Phenanthridinone: A similar compound with a bromine atom instead of chlorine.
6(5H)-Phenanthridinone, 8-methyl-: A derivative with a methyl group at the 8th position.
Uniqueness: The presence of the chlorine atom at the 8th position in 6(5H)-Phenanthridinone, 8-chloro- enhances its reactivity and biological activity compared to its non-chlorinated analogs.
Properties
CAS No. |
26844-83-7 |
|---|---|
Molecular Formula |
C13H8ClNO |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
8-chloro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8ClNO/c14-8-5-6-9-10-3-1-2-4-12(10)15-13(16)11(9)7-8/h1-7H,(H,15,16) |
InChI Key |
AWRYMEFFWINYLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)Cl)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-(2-chloroethyl)-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B14004676.png)



![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)

![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)



![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)


